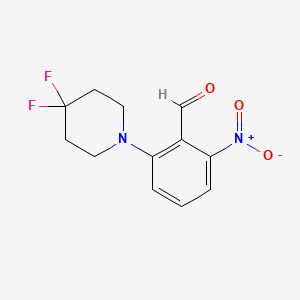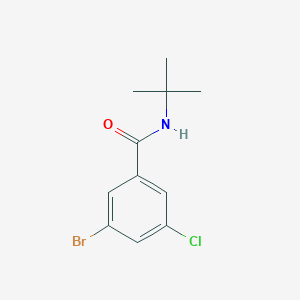
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid
Übersicht
Beschreibung
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxybenzylamine moiety. These functional groups confer unique chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Wirkmechanismus
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid, as a boronic acid derivative, likely participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, reacting with an electrophilic organic group. The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The products of this reaction can be further processed through various biochemical pathways, depending on the specific synthetic goals .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared . They are also environmentally benign, which may suggest good bioavailability .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Action Environment
The action of this compound, like other boronic acids, is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The stability and reactivity of the boronic acid can also be influenced by factors such as temperature, pH, and the presence of other chemical species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-fluoro-5-iodobenzylamine), boronic acid (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The fluorine atom and methoxybenzylamine moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Boranes or borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the fluorine and methoxybenzylamine groups.
4-Methoxyphenylboronic acid: Similar structure but without the fluorine atom and amine group.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacking the methoxybenzylamine moiety
Uniqueness
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the methoxybenzylamine moiety provides additional sites for chemical modification .
Eigenschaften
IUPAC Name |
[2-fluoro-5-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO3/c1-21-13-5-2-11(3-6-13)9-18-10-12-4-7-15(17)14(8-12)16(19)20/h2-8,18-20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFIGZKBIRDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)
![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)
